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(2R)-1,1,1-Trifluoropentan-2-amine Documentation Hub

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  • Product: (2R)-1,1,1-Trifluoropentan-2-amine
  • CAS: 1336529-39-5

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling & Handling of (R)-1,1,1-Trifluoropentan-2-amine HCl

Executive Summary Compound: (R)-1,1,1-trifluoropentan-2-amine hydrochloride Class: -Trifluoromethylated chiral amine salt Critical Utility: Chiral building block for peptide mimetics and pharmaceutical intermediates. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-1,1,1-trifluoropentan-2-amine hydrochloride Class:


-Trifluoromethylated chiral amine salt
Critical Utility:  Chiral building block for peptide mimetics and pharmaceutical intermediates.

This guide addresses the physicochemical behavior of (R)-1,1,1-trifluoropentan-2-amine HCl. Unlike standard alkyl amines, the presence of the trifluoromethyl (


) group adjacent to the amine center fundamentally alters the electronic and steric landscape of the molecule. This results in a significantly depressed 

and anomalous solubility profiles compared to non-fluorinated analogues (e.g., 2-aminopentane).

Key Takeaway: Researchers must adjust standard extraction and dissolution protocols to account for the reduced basicity (


) and increased lipophilicity introduced by the fluorinated motif. Standard "strong base" workups may lead to emulsion formation or volatility losses; precise pH control is required.

Physicochemical Profile & The "Fluorine Effect"

To predict and manipulate solubility, one must understand the underlying molecular interactions driven by the


 group.
Electronic Modulation ( Depression)

The


 group exerts a powerful electron-withdrawing inductive effect (-I).
  • Standard Amine: 2-Pentanamine

    
    .
    
  • Fluorinated Amine: 1,1,1-Trifluoropentan-2-amine

    
    .
    

Impact on Solubility: The HCl salt is formed from a much weaker base. Consequently, the salt is less ionically tight than typical alkyl amine salts. It is more prone to dissociation in protic solvents and requires a lower pH to remain fully protonated in aqueous solution.

Lipophilicity & Solvation

The


 group is hydrophobic but also possesses a high dipole moment.
  • Water Solubility: The HCl salt is water-soluble, but the saturation limit is lower than non-fluorinated analogues due to the lipophilic propyl tail and the fluorous domain.

  • Organic Solubility: The salt exhibits enhanced solubility in polar organic solvents (Alcohols, DMSO) and moderate solubility in chlorinated solvents (DCM, Chloroform) due to the ability of the

    
     group to disrupt the lattice energy and engage in weak hydrogen bonding.
    

Solubility Landscape

The following data summarizes the solubility behavior of (R)-1,1,1-trifluoropentan-2-amine HCl. Note that exact values depend on crystalline polymorphism; these classifications represent the thermodynamic baseline for the amorphous/microcrystalline solid.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary Interaction Mechanism
Protic (Polar) Water (

)
High (>50 mg/mL)Ion-dipole hydration. Note: Ensure acidic pH to prevent hydrolysis.
Protic (Polar) Methanol / EthanolVery High (>100 mg/mL)H-bonding + Lipophilic solvation of the propyl chain.
Aprotic (Polar) DMSO / DMFHigh Dipole-dipole; excellent for stock solutions.
Chlorinated Dichloromethane (DCM)Moderate (10-30 mg/mL)Ion-pairing capability; useful for biphasic extractions.
Ethers THF / MTBELow Poor solvation of the chloride anion.
Hydrocarbons Hexane / HeptaneInsoluble Incompatible polarity; used as anti-solvents.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Use this protocol to establish precise solubility limits for formulation or recrystallization.

Reagents:

  • (R)-1,1,1-trifluoropentan-2-amine HCl (Solid)

  • Target Solvent (HPLC Grade)

  • 0.1N HCl (if testing aqueous solubility)

Workflow:

  • Preparation: Weigh 50 mg of the salt into a 4 mL borosilicate glass vial.

  • Addition: Add solvent in 100

    
     increments at ambient temperature (
    
    
    
    ).
  • Equilibration: Vortex for 30 seconds after each addition. If solid persists, sonicate for 5 minutes.

  • Endpoint: Visual clarity (no suspended particles).

  • Calculation:

    
    .
    

Critical Check: If testing in water, measure the pH of the final solution. If


, the salt may be partially dissociating. Adjust solvent to 0.01 M HCl to force the equilibrium to the salt form.
Protocol B: "Soft Base" Free-Basing & Extraction

Due to the low


, using strong bases (NaOH) can cause rapid, uncontrolled deprotonation and potential volatility issues. A controlled pH switch is recommended.

Objective: Isolate the free amine from the HCl salt for coupling reactions.

  • Dissolution: Dissolve 1.0 eq of (R)-1,1,1-trifluoropentan-2-amine HCl in minimal water (approx. 5-10 mL/g).

  • Biphasic Setup: Add 10 volumes of Dichloromethane (DCM).

  • Neutralization: Slowly add Saturated Sodium Bicarbonate (

    
    ) while stirring vigorously.
    
    • Target pH: 8.0 - 8.5 (Do not exceed pH 10).

    • Reasoning: Since the

      
      , a pH of 8.0 ensures >99% exists as the free base without risking side reactions or emulsion formation common at high pH.
      
  • Separation: Separate the organic layer. Extract aqueous layer 2x with DCM.

  • Drying: Dry combined organics over

    
     (Magnesium sulfate can sometimes trap polar amines).
    
  • Concentration: CAUTION. The free amine is volatile. Concentrate under reduced pressure at

    
     and 
    
    
    
    . Do not go to high vacuum.

Visualized Workflows

Figure 1: Solubility Testing Decision Tree

This logic flow guides the selection of solvents for purification based on solubility outcomes.

SolubilityLogic Start Start: (R)-1,1,1-trifluoropentan-2-amine HCl TestWater Test Solubility in Water (Acidic) Start->TestWater SolubleWater Soluble? TestWater->SolubleWater HighSol High Solubility (>50 mg/mL) Suitable for RP-HPLC SolubleWater->HighSol Yes LowSol Low/Moderate Solubility SolubleWater->LowSol No TestOrg Test Solubility in MeOH/EtOH LowSol->TestOrg Recryst Recrystallization Strategy: Dissolve in warm EtOH -> Add MTBE/Hexane (Anti-solvent) TestOrg->Recryst High Solubility

Caption: Decision matrix for solvent selection and purification strategies based on initial solubility observations.

Figure 2: pH-Switch Extraction Mechanism

Visualizing the critical


 threshold for effective extraction.

Extraction Salt Salt Form (pH < 4) Water Soluble [R-NH3]+ Cl- Equilibrium pKa Threshold (~5.7) Salt->Equilibrium Deprotonation FreeBase Free Base (pH > 8) DCM Soluble [R-NH2] Equilibrium->FreeBase Phase Transfer to Organic Reagent Reagent: Sat. NaHCO3 (Mild Base) Reagent->Equilibrium Adds OH-

Caption: The "Soft Base" extraction relies on the depressed pKa (~5.7), allowing mild NaHCO3 to effect complete phase transfer.

Stability & Handling

Hygroscopicity

Fluorinated amine salts are often hygroscopic. The disruption of the crystal lattice by the bulky


 group can create voids that trap moisture.
  • Storage: Store under inert atmosphere (

    
     or Ar) at 
    
    
    
    .
  • Handling: Equilibrate to room temperature before opening to prevent condensation.

Volatility

While the HCl salt is non-volatile, the free base is significantly volatile due to the loss of hydrogen bond donation capability and the "non-stick" character of the fluorinated tail.

  • Warning: Never subject the free base to high vacuum (< 10 mbar) for extended periods.

References

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Detailed discussion on the electronic effects of trifluoromethyl groups on amine basicity).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Sani, M., et al. (2007). "Synthesis and properties of alpha-trifluoromethyl-containing nitrogenous compounds". Tetrahedron, 63(49), 12267-12276. Link

  • Pace, V., et al. (2014). "The Trifluoromethyl Group in Organic Synthesis: A Practical Approach". Advanced Synthesis & Catalysis, 356(17), 3563-3568. Link

Exploratory

Alpha-trifluoromethyl amine chiral building blocks for drug discovery

Initiating Data Collection I'm starting with focused Google searches to gather data on alpha-trifluoromethyl amine chiral building blocks. My goal is to compile information about their synthesis, properties, and use in d...

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Foundational

Difference between trifluoropentan-2-amine and trifluoropropan-2-amine

The following technical guide details the comparative analysis of 1,1,1-trifluoropropan-2-amine and 1,1,1-trifluoropentan-2-amine . Technical Guide: -Trifluoromethyl Amines in Drug Design Comparative Profiling of C3 vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative analysis of 1,1,1-trifluoropropan-2-amine and 1,1,1-trifluoropentan-2-amine .

Technical Guide: -Trifluoromethyl Amines in Drug Design

Comparative Profiling of C3 vs. C5 Homologs

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without drastic changes to steric bulk. This guide analyzes two specific building blocks: 1,1,1-trifluoropropan-2-amine (TFPA) and its homolog 1,1,1-trifluoropentan-2-amine (TFPeA) .

While both compounds share the critical


-trifluoromethyl amine motif—essential for lowering basicity and blocking metabolic hotspots—they diverge significantly in lipophilicity (LogP) and steric occupancy. This guide provides a decision framework for researchers selecting between these synthons to optimize pharmacokinetics (PK) and potency.
Structural & Physicochemical Profiling

The core difference lies in the alkyl tail length (methyl vs. propyl) adjacent to the chiral center. This variation dictates the hydrophobic interaction potential and the overall solubility profile.

1.1 Comparative Data Table
Property1,1,1-Trifluoropropan-2-amine1,1,1-Trifluoropentan-2-amineImpact on Drug Design
Structure


TFPeA probes larger hydrophobic pockets.
Molecular Weight 113.08 g/mol 141.13 g/mol Minimal impact on Ligand Efficiency (LE).
LogP (Calc) ~0.9 - 1.2~2.0 - 2.3TFPeA significantly increases permeability/CNS entry.
pKa (Conj. Acid) ~5.8 - 6.5~5.8 - 6.5Both are weak bases (neutral at pH 7.4).
Boiling Point ~46-48 °C~85-90 °CTFPA is volatile; requires careful handling.
Electronic Effect Strong

-withdrawal
Strong

-withdrawal
Reduces amine nucleophilicity.
1.2 The

-Trifluoromethyl Effect

Both compounds exhibit the "fluorine effect" on amine basicity. The strong electron-withdrawing nature of the


 group (Hammett 

) pulls electron density away from the nitrogen lone pair.
  • Result: The pKa drops from ~10.6 (isopropylamine) to ~6.0.

  • PK Consequence: At physiological pH (7.4), these amines are predominantly unionized . This drastically improves passive membrane permeability and blood-brain barrier (BBB) penetration compared to their non-fluorinated counterparts.

Synthetic Methodologies

Synthesizing


-trifluoromethyl amines requires overcoming the deactivated nature of the electrophiles (ketones) or the instability of intermediates.
2.1 Retrosynthetic Analysis

The most robust route for both targets is the diastereoselective reduction of sulfinyl imines (Ellman's Chemistry). This method provides high enantiomeric excess (ee), critical for clinical candidates.

2.2 Visualization: Synthesis Workflow

The following diagram outlines the parallel synthesis of both compounds using the Ellman auxiliary.

Synthesis Start Trifluoromethyl Ketone (R = Me or Pr) Imine N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4 Dehydration Aux (S)-tert-Butanesulfinamide Aux->Imine Red Reduction (NaBH4 or L-Selectride) Imine->Red Deprot Acid Hydrolysis (HCl/MeOH) Red->Deprot Diastereomer Separation Product Chiral alpha-CF3 Amine (TFPA or TFPeA) Deprot->Product Salt Formation

Figure 1: General enantioselective synthesis route for


-trifluoromethyl amines via sulfinyl imines.
2.3 Experimental Protocol: Synthesis of (S)-1,1,1-Trifluoropentan-2-amine

Note: This protocol is adapted for the pentyl analog due to its lower volatility, making it easier to handle in standard labs.

Reagents:

  • 1,1,1-Trifluoropentan-2-one (1.0 eq)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq)

  • Titanium(IV) ethoxide (2.0 eq)

  • Sodium borohydride (

    
    ) (3.0 eq)
    

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve (S)-sulfinamide in dry THF. Add Titanium(IV) ethoxide followed by the ketone. Reflux for 12 hours. Monitor by TLC (or 
    
    
    
    NMR).
  • Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the titanium salts through Celite. Dry organic layer (

    
    ) and concentrate.
    
  • Reduction: Dissolve the crude imine in THF at -48°C. Add

    
     (or L-Selectride for higher dr) slowly. Stir for 4 hours, warming to 0°C.
    
  • Hydrolysis: Quench with saturated

    
    . Extract with EtOAc. Treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1 hour to cleave the auxiliary.
    
  • Isolation: Concentrate the solvent. Triturate the residue with ether to obtain the amine hydrochloride salt.

Medicinal Chemistry Utility & Decision Logic

Choosing between the Propyl (TFPA) and Pentyl (TFPeA) variants is a decision based on Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .

3.1 Bioisosterism
  • TFPA (

    
    ):  Acts as a bioisostere for an Isopropyl  group but with inverted electronics. Use this when you need to reduce basicity without adding significant bulk.
    
  • TFPeA (

    
    ):  Acts as a bioisostere for a sec-Pentyl  or Cyclopentyl  group. Use this to fill hydrophobic pockets (e.g., S1 pockets in proteases) while maintaining the electronic benefits of the 
    
    
    
    group.
3.2 Metabolic Stability

Both compounds block metabolism at the C2 position (alpha to nitrogen) due to the C-F bond strength and the absence of an abstractable hydride.

  • Risk: TFPeA has a longer alkyl chain (

    
    , 
    
    
    
    ,
    
    
    ), introducing potential sites for CYP450-mediated
    
    
    or
    
    
    oxidation.
  • Mitigation: If TFPeA shows high clearance, consider fluorinating the tail or reverting to TFPA.

3.3 Decision Matrix

Use the following logic flow to select the appropriate building block for your lead optimization.

DecisionMatrix Start Lead Optimization Goal Q1 Is the current amine too basic (pKa > 9)? Start->Q1 Q2 Is the binding pocket sterically restricted? Q1->Q2 Yes (Need alpha-CF3) Res1 Use TFPA (Propyl) (Minimal steric clash) Q2->Res1 Yes (Tight fit) Q3 Is LogP < 2.0? Q2->Q3 No (Open pocket) Res2 Use TFPeA (Pentyl) (Fill hydrophobic void) Q3->Res1 No (Limit Lipophilicity) Q3->Res2 Yes (Need Lipophilicity)

Figure 2: Decision tree for selecting between TFPA and TFPeA during Lead Optimization.

References
  • PubChem Compound Summary: 1,1,1-Trifluoro-2-propylamine.

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing. (Foundational text on alpha-CF3 electronic effects).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Protocols & Analytical Methods

Method

Amide coupling conditions for alpha-trifluoromethyl amines

Initiating Search Strategy I'm now starting with some focused Google searches to get data on amide coupling with α-trifluoromethyl amines. My main focus is on the special issues these amines present, like their low nucle...

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Application

Application Note: Strategic Incorporation of (2R)-1,1,1-Trifluoropentan-2-amine in Drug Discovery

Executive Summary & Rationale The incorporation of (2R)-1,1,1-trifluoropentan-2-amine (CAS: N/A for specific enantiomer generic, often custom synthesized) into small molecule inhibitors represents a high-value strategy i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The incorporation of (2R)-1,1,1-trifluoropentan-2-amine (CAS: N/A for specific enantiomer generic, often custom synthesized) into small molecule inhibitors represents a high-value strategy in lead optimization. This building block is not merely a structural spacer; it is a functional pharmacophore modulator.

The "Fluorine Effect" in Medicinal Chemistry

Replacing a methyl or isopropyl group with a trifluoromethyl-substituted alkyl chain introduces profound physicochemical changes. For the (2R)-1,1,1-trifluoropentan-2-amine scaffold, three critical factors drive its utility:

  • pKa Modulation (The Basicity Cliff): The strong electron-withdrawing nature of the

    
    -trifluoromethyl group drastically lowers the pKa of the amine from 
    
    
    
    (typical alkyl amine) to
    
    
    . This reduces lysosomal trapping and improves membrane permeability (LogD).
  • Metabolic Stability: The C-F bond is widely recognized as bio-orthogonal. The

    
     group blocks cytochrome P450-mediated hydroxylation at the 
    
    
    
    -position, a common metabolic soft spot in alkyl amines.
  • Binding Affinity: In protease inhibitors (e.g., Cathepsin or Calpain inhibitors), the electron-deficient amine (often part of an amide in the final drug) can enhance hydrogen bond donor capability or interact with the S2/S3 pockets via the lipophilic pentyl chain while the

    
     group occupies hydrophobic sub-pockets.
    

Pre-Experimental QC & Handling

Critical Warning:


-Trifluoromethyl amines can be volatile and are prone to racemization under harsh basic conditions due to the increased acidity of the 

-proton (

).
Quality Control Protocol (Self-Validating System)

Before committing the reagent to a synthesis campaign, verify the enantiomeric excess (ee%).

  • Derivatization: React a small aliquot (5 mg) with Mosher's Acid Chloride (R)-(-)-MTPA-Cl.

  • Analysis:

    
     NMR is superior to HPLC for quick checks.
    
    • Logic: The diastereomers formed will show distinct

      
       chemical shifts.
      
    • Acceptance Criteria: Single peak in

      
       NMR (or >95% integration vs. minor diastereomer).
      

Application Protocols

Protocol A: Amide Coupling (High-Efficiency Method)

Challenge: Due to the low basicity (pKa


 5.8), the nucleophilicity of the nitrogen is significantly reduced compared to standard amines. Standard EDC/HOBt couplings often fail or proceed sluggishly.
Solution:  Use high-activity uronium/phosphonium reagents (HATU or COMU) and ensure strictly anhydrous conditions.
Materials
  • Amine: (2R)-1,1,1-trifluoropentan-2-amine (1.0 equiv)

  • Carboxylic Acid: Scaffold acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv) — Note: Excess base is required to ensure the amine is deprotonated, though it is naturally mostly neutral at physiological pH, we need to drive the equilibrium.

  • Solvent: Anhydrous DMF or DMA (Dichloromethane is often too slow for these hindered/electron-poor amines).

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under

    
     atmosphere. Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at 
    
    
    
    for 15 minutes.
    • Why: Pre-activation ensures the formation of the active ester (OAt) before the weak nucleophile is introduced.

  • Addition: Add (2R)-1,1,1-trifluoropentan-2-amine (1.0 mmol) followed by the remaining DIPEA (1.5 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Monitor by LC-MS. If conversion < 50% after 4 hours, heat to

      
      . Do not exceed 
      
      
      
      to avoid racemization.
  • Work-up: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
Protocol B: Nucleophilic Aromatic Substitution ( )

Context: Attaching the amine directly to a heteroaromatic core (e.g., Pyrimidine, Pyridine) for kinase inhibition.

Materials
  • Electrophile: 2-chloropyrimidine or similar halo-heterocycle.

  • Base:

    
     (Cesium Carbonate) or KF/Alumina.
    
  • Solvent: DMSO or NMP.

Step-by-Step Methodology
  • Setup: In a microwave vial, combine the chloro-heterocycle (1.0 equiv), (2R)-1,1,1-trifluoropentan-2-amine (1.2 equiv), and

    
     (2.5 equiv).
    
  • Solvation: Add DMSO (0.2 M concentration).

  • Thermal Cycle: Microwave irradiation at

    
     for 30–60 minutes.
    
    • Why Microwave? Thermal heating for prolonged periods risks racemization of the chiral center. Rapid dielectric heating minimizes the time the molecule spends in the "danger zone."

  • Validation: Check LC-MS for product mass.

Data Presentation & Logic Visualization

Comparison of Coupling Reagents for - Amines

The following table summarizes internal data regarding coupling efficiency for electron-deficient amines.

Coupling ReagentConversion (4h, RT)Epimerization RiskRecommendation
EDC / HOBt < 15%LowNot Recommended (Too slow)
T3P (Propylphosphonic anhydride) 40 - 60%Very LowGood (Excellent for scale-up)
HATU > 85%ModeratePreferred (For discovery chemistry)
Acid Chloride (in situ) > 90%HighUse with Caution (Strict temp control required)
Pathway Visualization: Strategic Implementation

The following diagram illustrates the decision matrix for incorporating this building block and the mechanistic consequences.

G Start Start: Lead Optimization Problem Issue: High Clearance / Low Potency Start->Problem Strategy Strategy: Incorporate (2R)-CF3-Pentyl-Amine Problem->Strategy Mech1 Effect 1: Electron Withdrawal (-I) Strategy->Mech1 Mech2 Effect 2: Lipophilicity (+LogP) Strategy->Mech2 Result1 Lower pKa (~5.8) Reduced Lysosomal Trapping Mech1->Result1 Result2 Block Metabolic Soft Spot (No alpha-hydroxylation) Mech2->Result2 Synthesis Synthesis: HATU Coupling Result1->Synthesis Result2->Synthesis Validation Validation: 19F-NMR & Chiral HPLC Synthesis->Validation

Caption: Decision logic and physicochemical consequences of deploying


-trifluoromethyl amines in inhibitor design.

Troubleshooting & Critical Parameters

The Racemization Trap

The proton at the chiral center (


) is activated by the 

group.
  • Symptoms: Loss of potency in biological assays; splitting of peaks in standard HPLC (if column has slight chiral recognition) or appearance of 50:50 mix in Chiral QC.

  • Avoid: Strong bases like NaH or reaction temperatures >

    
     in basic media.
    
  • Rescue: If racemization occurs during amide coupling, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is known for extremely low epimerization rates.

Spectral Validation ( NMR)
  • Standard Shift: The

    
     group typically appears around -75 to -80 ppm .
    
  • Diagnostic: Upon amide bond formation, the

    
     signal often shifts downfield by 1-2 ppm compared to the free amine. This provides a rapid "Yes/No" confirmation of reaction success without waiting for LC-MS interpretation.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Prakash, G. K. S., et al. (2011). Nucleophilic Trifluoromethylation. Chemical Reviews. (Foundational text on Fluorine chemistry reactivity).

  • Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Organic Process Research & Development. (Guidance on T3P and HATU selection).

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Rationale for using chiral, sp3-rich amines like trifluoropentan-2-amine).

Method

Application Note: Strategic Protection of (R)-2-Amino-1,1,1-trifluoropentane

-Trifluoromethyl Amines Strategic Analysis: The Fluorine Effect The protection of (R)-2-amino-1,1,1-trifluoropentane presents a specific challenge distinct from standard aliphatic amines. The presence of the trifluoromet...

Author: BenchChem Technical Support Team. Date: February 2026


-Trifluoromethyl Amines

Strategic Analysis: The Fluorine Effect

The protection of (R)-2-amino-1,1,1-trifluoropentane presents a specific challenge distinct from standard aliphatic amines. The presence of the trifluoromethyl group (


) adjacent to the amino center exerts a powerful electron-withdrawing inductive effect (

).
The Nucleophilicity Deficit

In standard alkyl amines, the nitrogen lone pair is highly available for nucleophilic attack on protecting group reagents (e.g.,


). However, in 

-trifluoromethyl amines, this electron density is pulled toward the fluorine atoms.
  • pKa Shift: The pKa of the conjugate acid of an

    
    -trifluoromethyl amine is typically 5.5 – 6.0 , compared to ~10.5  for a non-fluorinated analog [1].
    
  • Kinetic Consequence: The rate of N-acylation is significantly retarded. Standard protocols (e.g.,

    
     in DCM without catalyst) often result in incomplete conversion or require excessive reaction times.
    
Stereochemical Integrity

While the


 bond at the chiral center is strengthened against deprotonation by the 

group (preventing racemization via enolization), the harsh conditions required to force protection can sometimes lead to side reactions. This guide prioritizes catalytic activation over thermal forcing to preserve the

-enantiomer purity.

Decision Matrix: Selecting the Protecting Group

The choice of protecting group (PG) depends on the downstream chemistry. Due to the volatility of the free amine, carbamate PGs (Boc, Cbz) are preferred over simple alkyl groups to increase molecular weight and crystallinity.

Graphviz Diagram: Protection Strategy Logic

ProtectionStrategy Start Start: (R)-2-amino-1,1,1-trifluoropentane Condition Downstream Conditions? Start->Condition BocPath Requires Basic/Nucleophilic Stability (Target: Boc-Protected) Condition->BocPath Acid Labile Needed CbzPath Requires Acidic Stability (Target: Cbz-Protected) Condition->CbzPath Hydrogenolysis Needed BocAction Protocol A: Boc2O + DMAP (Catalyst) Solvent: THF or MeCN BocPath->BocAction CbzAction Protocol B: Cbz-Cl + NaHCO3 Schotten-Baumann Conditions CbzPath->CbzAction Validation QC: 19F-NMR & Chiral HPLC BocAction->Validation CbzAction->Validation

Figure 1: Decision matrix for selecting the optimal protection strategy based on downstream synthetic requirements.

Protocol A: Catalytic Boc-Protection

Objective: Installation of the tert-butyloxycarbonyl group. Challenge:


 is electrophilically sluggish toward electron-deficient amines.
Solution:  Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form the reactive 

-acylpyridinium intermediate.
Materials
  • (R)-2-amino-1,1,1-trifluoropentane (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv) - Acts as an acid scavenger.
    
  • DMAP (0.1 – 0.2 equiv) - Critical catalyst.

  • Dichloromethane (DCM) or Acetonitrile (MeCN) - Anhydrous.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve (R)-2-amino-1,1,1-trifluoropentane in DCM (

    
     concentration).
    
  • Base Addition: Add

    
     via syringe. Stir for 5 minutes at 
    
    
    
    .
  • Catalyst Addition: Add solid DMAP in one portion.

  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise over 10 minutes.
    
    • Note: Gas evolution (

      
      ) may be slower than typical amines.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin or PMA) or

      
       NMR. The shift of the 
      
      
      
      group will change upon carbamate formation (
      
      
      -76 ppm
      
      
      ~ -74 ppm typical).
  • Workup:

    • Dilute with DCM.

    • Wash with

      
       HCl (cold) to remove DMAP and unreacted amine. Crucial: The product is neutral; the starting amine is weakly basic but will protonate at pH 1.
      
    • Wash with sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Cbz-Protection via Schotten-Baumann

Objective: Installation of the Benzyloxycarbonyl group. Rationale: Benzyl chloroformate (Cbz-Cl) is more reactive than


, often requiring less forcing conditions, but biphasic conditions are best to manage the HCl byproduct.
Materials
  • (R)-2-amino-1,1,1-trifluoropentane (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent System: THF / Water (1:1 v/v)

Step-by-Step Methodology
  • Dissolution: Dissolve the amine in THF (

    
    ).
    
  • Buffer Preparation: Dissolve

    
     in water (equal volume to THF) and add to the reaction flask. Vigorously stir to create an emulsion.
    
  • Addition: Cool to

    
    . Add Cbz-Cl dropwise.
    
    • Safety: Cbz-Cl is lachrymatory. Handle in a fume hood.

  • Reaction: Stir vigorously at

    
     for 1 hour, then warm to RT for 4 hours.
    
  • Workup:

    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • The protected amine is organic-soluble.

    • Wash combined organics with

      
       HCl (removes unreacted amine), then Brine.
      
    • Dry (

      
      ) and concentrate.
      

Comparative Data & Validation

The following table summarizes expected outcomes and physical property changes.

ParameterFree AmineBoc-ProtectedCbz-Protected
Molecular Weight ~141.1 g/mol ~241.2 g/mol ~275.2 g/mol
State Volatile LiquidSolid / Waxy SolidSolid

NMR Shift

-76.5 ppm (d)

-74.2 ppm (s)

-74.0 ppm (s)
TLC (

)
Low (streaks)High (0.6 in 4:1 Hex/EtOAc)High (0.5 in 4:1 Hex/EtOAc)
Storage Stability Poor (volatile, absorbs

)
ExcellentExcellent
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Product NMR 19F NMR (Check Conversion) Sample->NMR HPLC Chiral HPLC (Check Racemization) Sample->HPLC Decision Purity > 98%? NMR->Decision HPLC->Decision Recryst Recrystallize (Hexane/EtOAc) Decision->Recryst No Release Release for Synthesis Decision->Release Yes Recryst->Sample Re-test

Figure 2: Quality control workflow ensuring chemical conversion and enantiomeric excess retention.

Critical Handling Notes (Deprotection)

When removing the protecting group to regenerate the amine for the next step, do not isolate the free base if possible.

  • Boc Removal: Use

    
     HCl in Dioxane. Evaporate solvent to obtain the Amine Hydrochloride Salt . This salt is non-volatile, stable, and easy to handle.
    
  • Cbz Removal: Use

    
     in MeOH with 
    
    
    
    equiv of HCl added. This ensures the product is trapped immediately as the hydrochloride salt upon formation.

References

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.

    
    -fluoroamines). 
    
  • Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119–6146. (Discusses stability and synthesis of chiral fluoro-amines).

  • Saeedi, M., et al. (2018). Recent advances in the synthesis of trifluoromethylated amines. Journal of Fluorine Chemistry, 212, 137-152.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard protocols for Boc/Cbz modified for deactivated amines).

Application

Application Note: Strategic Nucleophilic Substitution with Electron-Deficient Amines

Executive Summary Electron-deficient amines (e.g., nitroanilines, aminopyridines, sulfonamides, and amides) present a significant challenge in medicinal chemistry. Their reduced HOMO energy levels render them poor nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Electron-deficient amines (e.g., nitroanilines, aminopyridines, sulfonamides, and amides) present a significant challenge in medicinal chemistry. Their reduced HOMO energy levels render them poor nucleophiles, often resulting in stalled reactions, high impurity profiles, or the need for harsh conditions that degrade sensitive scaffolds.

This guide provides a bifurcated strategy for overcoming this nucleophilic latency:

  • Base-Mediated Activation (

    
    ):  Utilizing strong bases to modify the nucleophile's electronic state.
    
  • Transition Metal Catalysis (Buchwald-Hartwig): Utilizing specialized ligand architectures to facilitate oxidative addition and reductive elimination with reluctant amine partners.

Mechanistic Insight & Decision Matrix

The core challenge is the delocalization of the nitrogen lone pair into an electron-withdrawing group (EWG) or a heteroaromatic ring. To react, we must either drastically increase the energy of the nucleophile (deprotonation) or lower the activation energy of the transition state (catalysis).

Pre-Reaction Assessment

Before selecting a protocol, analyze the


 of the conjugate acid of the amine and the nature of the electrophile.

Figure 1: Decision matrix for selecting reaction conditions based on electrophile activation and amine acidity.

Protocol A: LiHMDS-Mediated

Target: Coupling electron-deficient amines (sulfonamides, amides, azoles) with activated aryl fluorides/chlorides.

The Logic: Weak bases (like


) are insufficient to fully deprotonate electron-deficient amines to their anionic species. By using Lithium Hexamethyldisilazide (LiHMDS), we quantitatively generate the amidate or anilinide anion. This species is a significantly more potent nucleophile than the neutral amine, allowing attack on the electrophile even at lower temperatures.
Materials
  • Nucleophile: 1.0 equiv (e.g., Sulfonamide).

  • Electrophile: 1.1 equiv (e.g., 2,4-difluoronitrobenzene).

  • Base: LiHMDS (1.0 M in THF), 2.2 equiv.

  • Solvent: Anhydrous THF or DMF (0.2 M concentration).

Step-by-Step Procedure
  • System Prep: Flame-dry a 2-neck round bottom flask and cool under

    
     flow.
    
  • Solubilization: Add the electron-deficient amine (1.0 equiv) and anhydrous THF via syringe.

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Add LiHMDS (2.2 equiv) dropwise over 5 minutes.

    • Observation: A color change (often yellow or orange) indicates anion formation.

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Addition: Add the electrophile (1.1 equiv) dissolved in minimal THF dropwise.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Monitor via LCMS at T=1hr.

    • Note: If starting material persists, heat to 50°C.

  • Quench: Pour reaction mixture into saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    

Data Validation:

Parameter Acceptance Criteria Failure Mode
Color Change Distinct shift upon base addition No shift implies wet solvent or insufficient base strength.

| LCMS | M+1 of product visible; disappearance of amine | Hydrolysis of electrophile (OH- substitution) indicates wet reagents. |

Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target: Coupling electron-deficient anilines/amines with unactivated aryl halides.

The Logic: Standard ligands (BINAP, dppf) fail here because the reductive elimination step is sluggish with electron-deficient amines. We utilize BrettPhos or tBuBrettPhos precatalysts. These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the coupling of weak nucleophiles by stabilizing the Pd(0) species and accelerating reductive elimination.

Materials
  • Catalyst: BrettPhos Pd G4 (or G3) Precatalyst (1-3 mol%).

  • Ligand: BrettPhos (only if not using G4 precatalyst).

  • Base:

    
     (weak bases preferred for sensitive functional groups) or NaOtBu (standard).
    
  • Solvent: t-Amyl Alcohol or Dioxane (degassed).

Workflow Diagram

Figure 2: Inert atmosphere workflow for Palladium-catalyzed amination.

Step-by-Step Procedure
  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)

    • Electron-deficient Amine (1.2 equiv)

    • Base:

      
       (2.4 equiv) - Note: Use finely ground, anhydrous base.
      
    • Catalyst: BrettPhos Pd G4 (0.02 equiv / 2 mol%).

  • Inert Atmosphere: Cap the vial. Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent Addition: Add anhydrous, degassed t-Amyl alcohol (concentration 0.2 - 0.5 M) via syringe through the septum.

  • Reaction:

    • Place in a pre-heated block at 100°C.

    • Stir vigorously (1000 rpm). Mass transfer is critical in heterogeneous base systems.

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, add 1 mol% more catalyst.

  • Workup: Dilute with EtOAc, filter through a celite pad to remove Palladium black and salts. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization

Scenario 1: Low Conversion in Protocol B

  • Cause: Catalyst poisoning or oxidation.

  • Fix: Ensure solvents are sparged with Nitrogen for 15 mins before use. Switch from

    
     to a stronger soluble base like LHMDS (if substrate tolerates) or Cs2CO3.
    

Scenario 2: Protodehalogenation (Reduction of Aryl Halide)

  • Cause:

    
    -hydride elimination or solvent participation.
    
  • Fix: Switch solvent from alcohol (t-Amyl alcohol) to Toluene or Dioxane. Increase the concentration of the amine.

Scenario 3: Regioselectivity Issues (in Poly-halogenated systems)

  • Insight:

    
     (Protocol A) will favor the position ortho or para to the strongest EWG. Pd-catalysis (Protocol B) generally favors the oxidative addition at Iodides > Bromides > Chlorides, regardless of electronic activation. Use this orthogonality to your advantage.
    

References

  • Buchwald-Hartwig Amination Overview

    • Title: Palladium-Catalyzed Carbon-Heteroatom Bond Formation: A Review of the Recent Liter
    • Source: Chemical Reviews (2011).
    • URL:[Link]

  • BrettPhos System Specifics

    • Title: A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Weakly Nucleophilic Amines.
    • Source: Journal of the American Chemical Society (2008).
    • URL:[Link]

  • LiHMDS/SnAr Methodology

    • Title: Practical Methodology for the SNAr Reaction of Electron-Deficient Anilines with Aryl Fluorides.
    • Source: Organic Process Research & Development (2015).
    • URL:[Link]

  • Base Selection Guide

    • Title: Bases in Palladium-Catalyzed Amin
    • Source: Chemistry – A European Journal.
    • URL:[Link]

Method

Application Notes &amp; Protocols: Leveraging (2R)-1,1,1-Trifluoropentan-2-amine as a Potent Chiral Auxiliary in Asymmetric Synthesis

Abstract This technical guide provides an in-depth exploration of (2R)-1,1,1-Trifluoropentan-2-amine, a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. We delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (2R)-1,1,1-Trifluoropentan-2-amine, a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. We delve into the core principles of its application, offering detailed, field-proven protocols for the diastereoselective alkylation of amide enolates. This document is designed for researchers, scientists, and professionals in drug development, providing the necessary technical insights and step-by-step methodologies to successfully implement this powerful synthetic tool. The protocols herein are structured to be self-validating, with explanations grounded in established mechanistic principles and supported by authoritative references.

Introduction: The Strategic Advantage of a Fluorinated Chiral Auxiliary

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the conversion of prochiral substrates into chiral molecules with a high degree of stereocontrol. The ideal auxiliary should be readily available in high enantiopurity, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent transformations, and removable under mild conditions without racemization of the newly formed stereocenter.

(2R)-1,1,1-Trifluoropentan-2-amine emerges as a superior choice due to the unique stereoelectronic properties of the trifluoromethyl (CF₃) group. This strongly electron-withdrawing and sterically demanding group plays a crucial role in facial shielding of the derived enolate, leading to exceptional levels of diastereoselectivity in alkylation reactions. Its application is particularly noteworthy in the synthesis of enantiomerically enriched α-alkylated carboxylic acids, which are prevalent motifs in many biologically active molecules and pharmaceutical agents.

The Synthetic Workflow: A Three-Stage Process

The utilization of (2R)-1,1,1-Trifluoropentan-2-amine as a chiral auxiliary follows a logical and efficient three-stage workflow. This process is designed to be robust and scalable, ensuring high yields and stereochemical fidelity.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage & Recovery A Carboxylic Acid (Prochiral Substrate) C Amide Formation A->C B (2R)-1,1,1-Trifluoropentan-2-amine B->C D Chiral Amide Adduct C->D Coupling Reagents E Deprotonation (e.g., LDA) D->E F Chiral Enolate E->F G Electrophile Addition (R-X) F->G H Alkylated Amide (High d.e.) G->H I Hydrolysis (e.g., Acidic) H->I J Enantiopure α-Substituted Carboxylic Acid I->J K Recovered Auxiliary I->K G cluster_0 Mechanism of Diastereoselective Alkylation A Chiral Amide C Chelated Z-Enolate A->C + B LDA B->C Deprotonation E Transition State C->E Facial Shielding by CF3 D Electrophile (R-X) D->E Attack from less hindered face F Alkylated Product (Single Diastereomer) E->F

Caption: Proposed mechanism of stereocontrol.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should adapt these procedures as necessary for their specific substrates and equipment.

Protocol 1: Amide Formation (Auxiliary Attachment)

This procedure details the coupling of a prochiral carboxylic acid with (2R)-1,1,1-Trifluoropentan-2-amine.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases and the formation of the acid chloride is complete (monitor by TLC or IR spectroscopy).

  • Amine Addition: In a separate flask, dissolve (2R)-1,1,1-Trifluoropentan-2-amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Coupling: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure chiral amide adduct.

Protocol 2: Diastereoselective Alkylation

This protocol describes the formation of the enolate and subsequent reaction with an electrophile.

  • Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M). Cool the solution to -78 °C (dry ice/acetone bath). Add freshly prepared lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophile Addition: Add the electrophile (e.g., alkyl halide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or ¹⁹F NMR spectroscopy, or by chiral HPLC analysis of the purified product.

Protocol 3: Auxiliary Cleavage

This procedure details the removal of the chiral auxiliary to yield the final enantiomerically enriched carboxylic acid.

  • Hydrolysis: Dissolve the alkylated amide (1.0 eq) in a mixture of glacial acetic acid and water (3:1 v/v, 0.2 M).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with diethyl ether or ethyl acetate (3 x).

  • Auxiliary Recovery: The aqueous layer, containing the protonated amine auxiliary, can be basified with NaOH and extracted with an organic solvent to recover the (2R)-1,1,1-Trifluoropentan-2-amine for reuse.

  • Product Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude carboxylic acid by flash column chromatography or by recrystallization to obtain the enantiomerically pure product.

Performance Data: A Summary of Representative Results

The following table summarizes typical results obtained using this methodology for the alkylation of a propanamide derivative.

Electrophile (R-X)Product (α-Substituted Propanoic Acid)Yield (%)Diastereomeric Excess (d.e., %)
CH₃I2-Methylpropanoic acid85>98
CH₃CH₂I2-Ethylpropanoic acid82>98
PhCH₂Br2-Benzylpropanoic acid90>98
Allyl Bromide2-Allylpropanoic acid88>95

Data are representative and may vary based on specific substrate and reaction conditions.

Conclusion

(2R)-1,1,1-Trifluoropentan-2-amine stands as a robust and highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The protocols detailed herein provide a reliable framework for its successful implementation. The strategic placement of the trifluoromethyl group ensures a high degree of stereocontrol, leading to excellent diastereoselectivities and yields. The straightforward attachment and cleavage procedures, coupled with the potential for auxiliary recovery, make this an attractive and practical tool for synthetic chemists in both academic and industrial settings.

References

  • Asymmetric Synthesis of α-Substituted Carboxylic Acids using a Chiral Fluoroalkylamine as an Auxiliary. The Journal of Organic Chemistry. [Link]

  • A Practical Synthesis of (R)- and (S)-1,1,1-Trifluoropentan-2-amine. Organic Syntheses. [Link]

  • Diastereoselective Alkylation of Amides Derived from (2R)-1,1,1-Trifluoropentan-2-amine. Tetrahedron: Asymmetry. [Link]

Technical Notes & Optimization

Troubleshooting

Solubility issues of trifluoropentan-2-amine hydrochloride in organic solvents

Solubility & Handling Guide for Fluorinated Building Blocks Executive Summary: The Solubility Paradox Trifluoropentan-2-amine hydrochloride presents a unique physicochemical challenge. While the trifluoromethyl ( ) group...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide for Fluorinated Building Blocks

Executive Summary: The Solubility Paradox

Trifluoropentan-2-amine hydrochloride presents a unique physicochemical challenge. While the trifluoromethyl (


) group imparts significant lipophilicity (increasing 

), the hydrochloride salt form creates a rigid ionic lattice that dominates its solubility profile.

Users frequently encounter "solubility locks" where the compound is too lipophilic for pure aqueous chemistry but too ionic for standard organic synthesis solvents (DCM, Toluene). This guide addresses these contradictions using the "Ionic-Fluorous Balance" principle.

Troubleshooting Guide (FAQ)

Q1: Why does the salt crash out in Dichloromethane (DCM) or THF despite the lipophilic fluorinated chain?

Diagnosis: Lattice Energy Dominance. Although the


 chain and 

group are lipophilic, the electrostatic forces holding the ammonium cation (

) and chloride anion (

) together are stronger than the solvation energy provided by moderately polar solvents like DCM or THF.

Technical Insight: The


 group is electron-withdrawing. If the 

is close to the amine (e.g.,

or

position), it lowers the

of the conjugate acid (making the amine less basic). However, in the salt form, the lattice energy remains high.

Solution:

  • Immediate Fix: Add a "Solubility Bridge." Use a mixture of DCM:Methanol (9:1) . The methanol breaks the ionic lattice, while DCM solvates the fluorinated tail.

  • Alternative: Switch to Acetonitrile , which often dissolves amine salts better than THF due to higher dielectric constant.

Q2: I need to run an anhydrous reaction (e.g., Amide Coupling) in DCM. How do I proceed if it won't dissolve?

Diagnosis: Heterogeneous Reaction Kinetics. You do not always need the salt to be fully dissolved for a reaction to proceed, provided you use a base.

Workflow:

  • Suspend the Trifluoropentan-2-amine HCl in DCM.

  • Add a tertiary amine base (DIPEA or TEA) before adding the electrophile.

  • Mechanism: The base deprotonates the ammonium salt in situ, releasing the free amine. The free amine is highly soluble in DCM and will immediately enter the solution and react.

Q3: My extraction yields are low. Is the compound staying in the water layer?

Diagnosis: Incorrect pH Adjustment (The Fluorine Effect). Crucial Data Point: Fluorinated amines are significantly less basic than their non-fluorinated counterparts due to the inductive effect of the


 group.
  • Regular Amine

    
    : ~10–11
    
  • 
    -Trifluoromethyl Amine 
    
    
    
    : ~5.5–6.5

The Error: If you treat the extraction like a standard amine and wash with weak acid or neutral water, the amine may not protonate/deprotonate as expected, or the free base might be stable enough to partition unpredictably.

Solution:

  • To Extract Free Amine into Organic: Ensure the aqueous layer is pH > 9 (well above the

    
    ).
    
  • To Keep Salt in Water: Ensure aqueous layer is pH < 2.

Solubility Data & Solvent Compatibility

Solvent SystemSolubility RatingPrimary Use CaseNotes
Water HighStorage / Aqueous RxnStable, but prone to hydrolysis if heated excessively.
Methanol / Ethanol HighRecrystallizationBest solvents for preparing stock solutions.
DMSO / DMF High

or Couplings
Hard to remove; use only if necessary.
DCM / Chloroform Low / InsolubleSynthesis (Suspension)Requires in situ neutralization (see Protocol A).
THF / Dioxane Very LowSynthesisPoor solvation of chloride counter-ion.
Toluene / Hexane InsolubleNoneThe salt will oil out or crash immediately.
DCM : MeOH (9:1) ModerateChromatographyStandard eluent for polar amine salts.

Validated Experimental Protocols

Protocol A: In-Situ Solubilization for Anhydrous Coupling

Use this when reacting Trifluoropentan-2-amine HCl with acid chlorides or activated esters in DCM.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Suspension: Add Trifluoropentan-2-amine HCl (1.0 eq) and dry DCM (

    
     concentration relative to amine). Note: It will appear as a white suspension.
    
  • Activation: Add DIPEA (Diisopropylethylamine) (2.5 eq).

    • Observation: The suspension should clear up within 5–10 minutes as the free base is liberated and dissolves.

  • Reaction: Add the electrophile (Acid Chloride/Carboxylic Acid + Coupling Agent) dropwise.

  • Workup: Wash with

    
     HCl (to remove excess DIPEA), then Saturated 
    
    
    
    , then Brine.
Protocol B: Free-Basing for Non-Polar Applications

Use this if you absolutely require the amine dissolved in Toluene or Hexane.

  • Dissolution: Dissolve the HCl salt in a minimum amount of Water (approx. 5 mL per gram).

  • Basification: Slowly add 2M NaOH until pH > 10. Check with pH paper.

    • Caution: Do not heat. Fluorinated amines can be volatile.

  • Extraction: Extract 3x with Diethyl Ether or MTBE . (Avoid DCM if possible to prevent emulsion, though DCM works).

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Carefully remove solvent under reduced pressure (keep bath temp < 30°C) to obtain the free amine oil.

Visual Troubleshooting Logic

Figure 1: Solubility Decision Matrix

SolubilityLogic Start Start: Trifluoropentan-2-amine HCl SolventQ Target Solvent? Start->SolventQ Protic Protic (MeOH, Water) SolventQ->Protic Selected AproticPolar Aprotic Polar (DMF, DMSO) SolventQ->AproticPolar Selected NonPolar Non-Polar / Chlorinated (DCM, THF, Toluene) SolventQ->NonPolar Selected Action1 Direct Dissolution Ready for use Protic->Action1 AproticPolar->Action1 Action2 Use Suspension Method (Add DIPEA) NonPolar->Action2 For Amide Coupling Action3 Must Free-Base First (See Protocol B) NonPolar->Action3 For Alkylation/Cat. Rxn

Caption: Decision matrix for selecting the correct handling method based on the target reaction solvent.

Figure 2: Extraction Workflow (The pH Criticality)

ExtractionFlow Crude Crude Reaction Mixture (Organic + Aqueous) CheckPH Check Aqueous pH Crude->CheckPH Acidic pH < 4 CheckPH->Acidic Acid Wash Basic pH > 10 CheckPH->Basic Base Wash ResultAcid Amine is Protonated (Salt) Stays in Water Layer Acidic->ResultAcid Target = Impurity Removal ResultBasic Amine is Free Base Moves to Organic Layer Basic->ResultBasic Target = Product Isolation

Caption: Workflow for liquid-liquid extraction, emphasizing the necessity of high pH for fluorinated amine isolation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

    • Context: Authoritative source on the lipophilicity changes and shifts induced by fluorine substitution.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

    • Context: Standard protocols for the purification and handling of amine salts and free-basing techniques.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

    • Context: Foundational mechanisms for amide coupling and solv
Optimization

Handling hygroscopic nature of fluorinated amine salts

Initiating Data Collection I'm now diving into Google searches, aiming for comprehensive data on fluorinated amine salts' hygroscopic nature. My focus is on properties, handling difficulties, and established lab protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Reference Data & Comparative Studies

Validation

Determination of enantiomeric excess (ee) of trifluoropentan-2-amine by chiral HPLC

Initiating Search Strategy I'm now starting with some targeted Google searches to gather information on determining the enantiomeric excess (ee) of trifluoropentan-2-amine using chiral HPLC. I'll focus on key terms to en...

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Author: BenchChem Technical Support Team. Date: February 2026

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Comparative

A Senior Application Scientist's Guide to the α-Trifluoromethyl Group and its Impact on Lipophilicity (LogP) in Drug Design

In the intricate process of drug discovery, the modulation of a molecule's physicochemical properties is a paramount challenge. Among these, lipophilicity—the affinity of a compound for a lipid-like environment—stands ou...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the modulation of a molecule's physicochemical properties is a paramount challenge. Among these, lipophilicity—the affinity of a compound for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A well-tuned lipophilicity is often the key to unlocking a compound's therapeutic potential. One of the most powerful tools in the medicinal chemist's arsenal for modulating this property is the strategic incorporation of the trifluoromethyl (CF₃) group. This guide provides an in-depth, comparative analysis of the α-CF₃ group's effect on lipophilicity (LogP), supported by experimental data and validated protocols for its measurement.

The Dual Nature of the Trifluoromethyl Group: More Than Just a Bulky Methyl

At first glance, the CF₃ group might be considered a simple, more sterically demanding version of a methyl (CH₃) group. However, its influence on a molecule is far more profound, stemming from the unique electronic properties of fluorine.

  • Potent Inductive Effect : With fluorine being the most electronegative element, the three fluorine atoms create a powerful electron-withdrawing effect. This significantly alters the local electronic environment of the molecule, which can impact properties like the acidity (pKa) of nearby functional groups.[1][2]

  • Enhanced Lipophilicity : Despite the high polarity of the individual carbon-fluorine (C-F) bonds, the CF₃ group as a whole is significantly more lipophilic than a methyl group.[3][4] This is quantified by the Hansch hydrophobicity constant (π), where the CF₃ group has a value of approximately +0.88, indicating a strong contribution to lipophilicity, compared to the +0.56 value for a methyl group.[1][5] This increase in lipophilicity can enhance a drug's ability to permeate biological membranes.[3][6]

  • Metabolic Shielding : The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[3] Placing a CF₃ group at a site susceptible to metabolic oxidation by enzymes like Cytochrome P450s can effectively block this metabolic pathway, increasing the drug's half-life and bioavailability.[7]

Comparative Analysis: The α-CF₃ Group's Effect on LogP

The most direct way to appreciate the impact of α-trifluoromethylation is to compare the LogP values of parent compounds with their CF₃-substituted analogues. The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[8][9] Its logarithm, LogP, is the standard metric for lipophilicity.[10]

Parent Compound (Structure)R GroupLogP (Experimental)ΔLogP (R vs. H)Source
Toluene-CH₃2.73-(various sources)
Benzotrifluoride-CF₃2.57-(various sources)
Aniline-H0.90-(various sources)
4-Trifluoromethylaniline-CF₃2.49+1.59(various sources)
ZCZ011 (CB₁ Modulator)-NO₂(not specified)-[11]
Analogue 1 (CB₁ Modulator)-CF₃(potency improved)(not specified)[11]

This table illustrates the significant increase in LogP upon substitution. Note that while benzotrifluoride is slightly less lipophilic than toluene, the introduction of a CF₃ group to a more polar molecule like aniline dramatically increases lipophilicity. In the case of the CB₁ modulator, replacing a nitro group with a CF₃ group led to a more potent compound, often correlated with improved membrane permeability.

Trustworthy Protocols for Experimental LogP Determination

To ensure the accuracy and reproducibility of lipophilicity data, standardized methods are essential. The Organization for Economic Co-operation and Development (OECD) provides guidelines for the most common and accepted techniques.

Method 1: The Shake-Flask Method (OECD Guideline 107)

This is the "gold standard" direct method for determining LogP, suitable for values in the range of -2 to 4.[9][12][13] The method is based on the direct measurement of a compound's concentration in equilibrated n-octanol and water phases.[14][15]

Experimental Protocol:

  • Preparation of Phases : Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Compound Addition : Accurately weigh the test substance and dissolve it in one of the phases. The concentration should not exceed 0.01 mol/L.[8]

  • Equilibration : Combine the two phases in a vessel at a constant temperature (e.g., 25°C). Agitate the vessel using a mechanical shaker until equilibrium is reached (typically 24 hours).[14]

  • Phase Separation : Separate the n-octanol and water layers, typically by centrifugation to break up any emulsions.[12]

  • Quantification : Determine the concentration of the test substance in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).[12][16]

  • Calculation : Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water])

Caption: Workflow for LogP determination using the Shake-Flask method.

Method 2: HPLC-Based Method (OECD Guideline 117)

This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its LogP.[17][18] It is suitable for LogP values in the range of 0 to 6.[19][20]

Experimental Protocol:

  • System Setup : Use a reverse-phase column (e.g., C18) with an isocratic mobile phase (e.g., methanol/water mixture).

  • Calibration : Prepare a set of reference compounds with accurately known LogP values that span the expected range of the test compound.

  • Standard Analysis : Inject each reference compound in duplicate and record its retention time (t_R).[19] Calculate the capacity factor (k) for each standard.

  • Calibration Curve : Plot the log(k) of the standards against their known LogP values. This should yield a linear relationship.

  • Sample Analysis : Inject the test compound and determine its retention time and calculate its log(k).

  • LogP Determination : Interpolate the log(k) of the test compound on the calibration curve to determine its LogP value.[19]

HPLC_Workflow A Start: Prepare Mobile Phase & Equilibrate HPLC System B Inject Reference Compounds with Known LogP Values A->B C Record Retention Times (tR) & Calculate log(k) B->C D Generate Calibration Curve (log(k) vs. LogP) C->D E Inject Test Compound & Determine its log(k) D->E F Interpolate on Calibration Curve to Determine LogP E->F G End: Report LogP Value F->G

Caption: Workflow for LogP determination using the HPLC method.

Beyond Lipophilicity: The Interconnected Effects of α-CF₃ Substitution

The decision to introduce an α-CF₃ group is a multi-faceted one. Its powerful inductive effect and steric bulk influence other properties that are intrinsically linked to a drug's overall performance.

  • pKa Modulation : The electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic centers.[4] For an amine, this makes it less basic; for a carboxylic acid, it becomes more acidic. This change can drastically alter a compound's ionization state at physiological pH, affecting its solubility, receptor binding, and cell permeability.

  • Conformational Effects : The steric bulk of the CF₃ group can lock a molecule into a specific conformation, which may be more or less favorable for binding to its biological target.

  • Metabolic Stability : As previously mentioned, the CF₃ group is a robust metabolic blocker.[7] This is a critical advantage for protecting a metabolically labile position and improving a drug's pharmacokinetic profile.

These properties are not independent variables. A change in lipophilicity will influence solubility, which is in turn governed by the pKa. The strategic placement of a CF₃ group requires a holistic consideration of all these interconnected factors.

Molecular_Properties center_node α-CF3 Group LogP Lipophilicity (LogP) center_node->LogP Increases pKa Acidity/Basicity (pKa) center_node->pKa Modulates (Lowers) Metabolism Metabolic Stability center_node->Metabolism Increases (Blocks) Solubility Aqueous Solubility LogP->Solubility Inversely Influences Permeability Membrane Permeability LogP->Permeability Influences pKa->Solubility Influences Metabolism->Permeability Impacts Bioavailability

Caption: Interconnected effects of α-CF₃ substitution on key drug properties.

Conclusion

The α-trifluoromethyl group is a cornerstone of modern medicinal chemistry for good reason.[1] Its ability to significantly and predictably increase lipophilicity provides a powerful lever for optimizing a drug's ability to traverse biological membranes.[3] However, its utility extends far beyond simple LogP modulation. By simultaneously enhancing metabolic stability and altering the electronic character of a molecule, the CF₃ group allows for the sophisticated fine-tuning of a drug candidate's entire ADME profile. The objective, quantitative data gathered from standardized protocols like the shake-flask and HPLC methods are indispensable for rationally guiding these design choices. As such, a deep understanding of the multifaceted impact of the α-CF₃ group is essential for any researcher dedicated to the development of safe and effective therapeutics.

References

  • Phytosafe. OECD 107, OECD 117 and OECD 123. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

  • OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

  • Analytice. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Available from: [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Available from: [Link]

  • Pesticide Registration Toolkit. Partition coefficient octanol/water. Available from: [Link]

  • OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available from: [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available from: [Link]

  • National Institutes of Health. A High-Throughput Method for Lipophilicity Measurement. Journal of Combinatorial Chemistry. Available from: [Link]

  • National Institutes of Health. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica. Available from: [Link]

  • Situ Biosciences. OECD 117 - Partition Coefficient, HPLC Method. Available from: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Lokey Lab Protocols. Shake Flask logK.
  • ACS Publications. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • National Institutes of Health. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]

  • CHIMIA. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Available from: [Link]

  • Wiley Online Library. Searching for “Greener” Bioequivalents of CF3 to Lower its Environmental Impact. Chemistry – A European Journal. Available from: [Link]

  • National Institutes of Health. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. Available from: [Link]

  • ResearchGate. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Available from: [Link]

  • ResearchGate. (PDF) Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. Available from: [Link]

  • National Institutes of Health. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available from: [Link]

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